molecular formula C3H6N2 B094618 2-Pyrazoline CAS No. 109-98-8

2-Pyrazoline

Cat. No. B094618
CAS RN: 109-98-8
M. Wt: 70.09 g/mol
InChI Key: MCGBIXXDQFWVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazoline is a heterocyclic organic compound that has garnered interest due to its presence in various pharmacologically active molecules. It serves as a core structure in many therapeutic agents, exhibiting a wide range of biological activities. The significance of the 2-pyrazoline nucleus is highlighted by its inclusion in drugs across diverse therapeutic categories, such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant medications .

Synthesis Analysis

The synthesis of 2-pyrazoline derivatives has been achieved through various methods. One approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives to yield a series of 2-pyrazolines . Another method includes the intramolecular Michael addition of α,β-unsaturated hydrazones, followed by a regioselective reduction to produce pyrazolidine derivatives . Additionally, an enantioselective synthesis of 2-pyrazolines has been reported using organocatalytic asymmetric conjugate addition catalyzed by cinchona alkaloids . These synthetic routes have been developed to provide access to a range of 2-pyrazoline derivatives, including those with potential neuropharmacological effects .

Molecular Structure Analysis

The molecular structures of synthesized 2-pyrazoline derivatives are typically confirmed using various physicochemical and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . In some cases, the structure of novel derivatives has also been characterized by X-ray crystallography . The structural diversity of these compounds contributes to their different pharmacological and photophysical properties.

Chemical Reactions Analysis

2-Pyrazoline derivatives can undergo further chemical reactions to yield a variety of compounds. For instance, the reaction of Schiff's bases derived from 2-pyrazolines with benzoyl hydrazine or acetic anhydride can afford benzohydrazide derivatives or cyclized compounds, respectively . Additionally, the fluorescent properties of 2-pyrazolines can be tuned by structural modifications, as demonstrated by the synthesis of derivatives with varying substituents that affect emission intensity and wavelength .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyrazoline derivatives are influenced by their molecular structure. For example, 1,3,5-triaryl-2-pyrazolines with homologous alkoxy groups exhibit fluorescence in the blue region of the visible spectrum . The solvatochromic behavior of certain 2-pyrazoline derivatives has been studied, revealing their sensitivity to solvent polarity and the nature of solute-solvent interactions . Moreover, the pharmacokinetic profiles of these compounds, including their absorption, distribution, metabolism, and elimination, have been predicted using in silico techniques and confirmed through acute toxicity studies .

Scientific Research Applications

  • Therapeutic and Pharmacological Properties : 2-Pyrazolines exhibit a wide range of biological activities, including anticancer, antiepileptic, anti-AIDS, antimalarial, insecticidal, and antitubercular properties. They are also used in agrochemical research and analytical chemistry due to their excellent fluorescent properties (Singh et al., 2019).

  • Use in Synthesis of Medicinal Agents : The 2-pyrazoline scaffold is central to the development of diverse drugs. Its structure can be altered, especially at the N-substituents, to vary its inhibitory potential (Alex & Kumar, 2014).

  • Neurodegenerative Applications : Pyrazoline derivatives have shown potential in treating neurodegenerative disorders like epilepsy and autism. Certain pyrazolines might interact with neurotransmitters, suggesting a role in moderating neurodegenerative disorders (Sabah et al., 2022).

  • Anti-Inflammatory and Analgesic Properties : Pyrazolines demonstrate significant anti-inflammatory and analgesic activities. They are effective in inhibiting lipid peroxidation and lipoxygenase, making them valuable in developing new anti-inflammatory drugs (Mantzanidou et al., 2021).

  • Anticancer Applications : Pyrazoline derivatives are increasingly explored for their cytotoxic activities against various cancer cell lines. The structural modifications in pyrazoline compounds are crucial for their activity, with research focusing on creating effective anticancer therapeutics (Matiadis & Sagnou, 2020).

  • Pharmacological Diversity : Pyrazolines are present in pharmacologically active molecules such as analgesics, anti-inflammatory drugs, and insecticides. Their structural diversity facilitates the development of new therapeutic agents with improved potency and lower toxicity (Rahman & Siddiqui, 2010).

  • Anticonvulsant and MAO Inhibitory Activities : 2-Pyrazolines show significant anticonvulsant and monoamine oxidase (MAO) inhibitory activities, contributing to their potential in treating neurological disorders (Aboul-Enein, 2014).

  • Synthetic and Biological Studies : Pyrazolines are synthesized from the cyclization of chalcones with hydrazine and possess immense biological activities, making them significant in drug research (Yusuf & Jain, 2014).

  • Catalysis and Synthetic Chemistry : 2-Pyrazolines are synthesized through various methods, including an enantioselective approach using cinchona alkaloids, which has implications in the synthesis of 1,3-diamines and other chemically significant compounds (Campbell et al., 2011).

Safety And Hazards

When handling 2-Pyrazoline, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The focus will always be on new greener and more economical ways for their synthesis . The synthesis of fine crystals of 3,4,5-triethoxycarbonyl-2-pyrazoline by the introduction of palladium chloride (PdCl2) to ethyl diazoacetate (EDA) in a high-pressure reactor at ambient temperature seems to be an interesting synthetic approach .

properties

IUPAC Name

4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGBIXXDQFWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870460
Record name 4,5-Dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazoline

CAS RN

109-98-8, 36118-45-3
Record name 2-Pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrazoline
Reactant of Route 2
2-Pyrazoline

Citations

For This Compound
8,110
Citations
A Özdemir, GT ZITOUNI… - Turkish Journal of …, 2008 - journals.tubitak.gov.tr
Fourteen new 1-[(N, N-disubstitutedthiocarbamoylthio) acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesized by reacting 1-(chloroacetyl)-3-(2-thienyl)-5-aryl-2-…
Number of citations: 78 journals.tubitak.gov.tr
Z Özdemir, HB Kandilci, B Gümüşel, Ü Çalış… - European journal of …, 2007 - Elsevier
… Several 3-(2-furyl)-2-pyrazoline derivatives were synthesized and evaluated for their antidepressant and anticonvulsant activities. Our pharmacological results indicate that they seem to …
Number of citations: 561 www.sciencedirect.com
J Barberá, K Clays, R Giménez, S Houbrechts… - Journal of Materials …, 1998 - pubs.rsc.org
… This effect has already been seen in other related compounds such as 1-(4-nitrophenyl)-2-pyrazoline and 1-(2,4-dinitrophenyl)-2-pyrazoline.13b This phenomenon indicates that there …
Number of citations: 74 pubs.rsc.org
S Kini, AM Gandhi - Indian journal of pharmaceutical sciences, 2008 - ncbi.nlm.nih.gov
The 1, 3, 5-trisubstituted-2-pyrazolines were synthesized by refluxing isoniazid with various substituted diarylchalcones in N, N-dimethylformamide at 120-140. The physical and …
Number of citations: 74 www.ncbi.nlm.nih.gov
D Nauduri, GBS Reddy - Chemical and pharmaceutical bulletin, 1998 - jstage.jst.go.jp
… 5styrył 1,3-diphenyl 2-pyrazoline derivatives and the results are … and ycast, various 2-pyrazoline derivatives were synthesised. … 1,5-diphcnyl 2-pyrazoline analogues. The intermediate 2 …
Number of citations: 187 www.jstage.jst.go.jp
A Özdemir, G Turan-Zitouni, ZA Kaplancıklı… - European journal of …, 2007 - Elsevier
Several 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesized by reacting substituted 3-(2-thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with phenacyl …
Number of citations: 241 www.sciencedirect.com
QS Li, BN Shen, Z Zhang, S Luo… - Current medicinal …, 2021 - ingentaconnect.com
… 2-pyrazoline based compounds have been discovered as favorable anticancer agents since 2010. We herein reviewed the 2-pyrazoline … of substituents on 2-pyrazoline core how to …
Number of citations: 12 www.ingentaconnect.com
S Gok, M Murat Demet, A Özdemir… - Medicinal chemistry …, 2010 - Springer
… The studies with 1,3,5-triphenyl-2-pyrazoline derivatives … In a study carried out with 3,5-diphenyl-2-pyrazoline derivatives, it … clarify the action mechanism of our 2-pyrazoline derivatives. …
Number of citations: 43 link.springer.com
S Bhandari, AC Tripathi, SK Saraf - Medicinal Chemistry Research, 2013 - Springer
A series of new 2-pyrazoline derivatives has been synthesized by reacting 3-(substituted-phenyl)-1-pyridin-2-yl-propenones using two routes one using thiosemicarbazide and the other …
Number of citations: 36 link.springer.com
F Tok, Bİ Abas, Ö Çevik, B Koçyiğit-Kaymakçıoğlu - Bioorganic Chemistry, 2020 - Elsevier
A new series of N-(4-(1-Phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives were designed and synthesized from new chalcone derivatives. All newly …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.